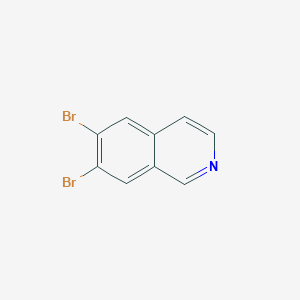

6,7-Dibromoisoquinoline

CAS No.: 1307316-84-2

Cat. No.: VC2608302

Molecular Formula: C9H5Br2N

Molecular Weight: 286.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1307316-84-2 |

|---|---|

| Molecular Formula | C9H5Br2N |

| Molecular Weight | 286.95 g/mol |

| IUPAC Name | 6,7-dibromoisoquinoline |

| Standard InChI | InChI=1S/C9H5Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H |

| Standard InChI Key | KJTFILGUWPYHBN-UHFFFAOYSA-N |

| SMILES | C1=CN=CC2=CC(=C(C=C21)Br)Br |

| Canonical SMILES | C1=CN=CC2=CC(=C(C=C21)Br)Br |

Introduction

Chemical Structure and Properties

6,7-Dibromoisoquinoline possesses the molecular formula C₉H₅Br₂N, with a calculated molecular weight of approximately 286.95 g/mol. The structure features the isoquinoline core (a benzene ring fused to a pyridine ring) with bromine atoms at positions 6 and 7 of the benzene portion.

Physical Properties

Based on documented properties of related brominated isoquinolines, the following physical characteristics can be projected for 6,7-Dibromoisoquinoline:

Spectroscopic Characteristics

The spectroscopic profile of 6,7-Dibromoisoquinoline would be expected to show:

-

¹H NMR: Five distinct aromatic protons, with signals for H-1, H-3, H-4, H-5, and H-8

-

¹³C NMR: Nine carbon signals, with C-6 and C-7 appearing significantly deshielded due to the attached bromine atoms

-

Mass Spectrometry: Distinctive isotope pattern with M, M+2, and M+4 peaks in approximately 1:2:1 ratio, characteristic of compounds containing two bromine atoms

Synthesis Approaches

Direct Bromination Methods

A potential synthesis route for 6,7-Dibromoisoquinoline would involve direct bromination of isoquinoline or mono-brominated isoquinoline derivatives. Research on substituted isoquinolines provides relevant insights for such transformations .

For example, selective bromination might be achieved through:

-

Controlled reaction with N-bromosuccinimide (NBS) in appropriate solvents

-

Bromination using molecular bromine with Lewis acid catalysts

-

Directed metalation followed by quenching with bromine sources

Sequential Functionalization

A viable synthetic strategy might involve:

-

Preparation of 7-Bromoisoquinoline as documented in literature

-

Selective bromination at the 6-position using optimized conditions to control regioselectivity

-

Purification through recrystallization or chromatographic methods

The Harvard research on substituted isoquinolines notes that bromination can occur at specific positions when properly controlled , suggesting that selective dibromination should be feasible with appropriate methodology.

Chemical Reactivity

General Reactivity Profile

6,7-Dibromoisoquinoline would exhibit reactivity influenced by:

-

The electron-withdrawing effects of two bromine atoms, decreasing electron density in the aromatic system

-

The nucleophilicity of the nitrogen atom in the isoquinoline ring

-

The potential for both bromine positions to participate in substitution reactions

Cross-Coupling Reactions

Similar to 7-Bromoisoquinoline, which serves as a key intermediate in organic synthesis , 6,7-Dibromoisoquinoline would be valuable in cross-coupling chemistry:

| Reaction Type | Expected Reactivity | Potential Applications |

|---|---|---|

| Suzuki-Miyaura Coupling | High reactivity at both bromine positions | Synthesis of 6,7-diarylisoquinolines |

| Sonogashira Coupling | Effective introduction of alkynyl groups | Creation of extended π-conjugated systems |

| Buchwald-Hartwig Amination | Formation of C-N bonds | Synthesis of amino-substituted isoquinolines |

| Heck Reaction | Vinylation at bromine positions | Preparation of styryl-type derivatives |

The presence of two bromine atoms creates opportunities for sequential coupling reactions and selective functionalization, potentially allowing access to asymmetrically substituted isoquinoline derivatives. This is particularly valuable in pharmaceutical development, where specific substitution patterns may significantly affect biological activity.

Applications in Research and Industry

Pharmaceutical Development

Based on the documented applications of 7-Bromoisoquinoline in pharmaceutical research , 6,7-Dibromoisoquinoline could serve as:

-

A key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders

-

A scaffold for developing novel therapeutic agents with unique binding properties

-

A precursor for bioactive molecules with potential antimicrobial properties, as derivatives of related compounds have shown antimicrobial activity

Materials Science Applications

Potential applications in materials science include:

-

Development of fluorescent probes for biological imaging, enhancing the ability to visualize cellular processes in real-time

-

Creation of materials with interesting electronic or photophysical properties

-

Preparation of coordination complexes with transition metals through the nitrogen atom

Heterocyclic Chemistry Research

As with other brominated isoquinolines, 6,7-Dibromoisoquinoline would contribute to fundamental research in heterocyclic chemistry , particularly in:

-

Understanding the effects of multiple halogen substituents on reactivity patterns

-

Exploring regioselectivity in functionalization reactions

-

Investigating the influence of substitution patterns on physical and spectroscopic properties

Comparison with Related Compounds

Comparison with Mono-Brominated Isoquinolines

| Property | 6,7-Dibromoisoquinoline (Projected) | 3,7-Dibromo-6-isoquinolinamine | Significance |

|---|---|---|---|

| Substitution Pattern | Bromines at adjacent positions (6,7) | Bromines at positions 3,7; amine at 6 | Different electronic distribution and hydrogen bonding capacity |

| Water Solubility | Limited | Higher due to amine group | Affects applications in aqueous systems |

| Reactivity | Two similar bromine positions | Two distinct bromine positions; reactive amine group | Different functionalization opportunities |

Fluorinated Analogues

6-Fluoro-7-bromoisoquinoline represents a closely related compound where one bromine is replaced by fluorine:

| Aspect | 6,7-Dibromoisoquinoline (Projected) | 6-Fluoro-7-bromoisoquinoline | Implication |

|---|---|---|---|

| Size | Two large bromine atoms | Smaller fluorine at position 6 | Different steric profile |

| Electronegativity | Two moderately electronegative bromines | Highly electronegative fluorine | More polarized ring system in fluorinated derivative |

| Coupling Reactivity | Similar reactivity at both positions | Differential reactivity (Br vs F) | Different selectivity in coupling reactions |

Research Opportunities

Synthetic Development

Opportunities for future research include:

-

Optimization of selective synthesis methods for 6,7-Dibromoisoquinoline

-

Development of regioselective functionalization approaches

-

Investigation of novel cross-coupling methodologies that can differentiate between the two bromine positions

Application Exploration

Potential areas for application-focused research include:

-

Evaluation of biological activity profiles

-

Investigation of photophysical properties for potential applications in imaging

-

Exploration of coordination chemistry with various metal centers

-

Assessment of potential catalytic applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume